N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as DPTA, and it is a thioacetamide derivative of the triazole compound.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it has been suggested that this compound may act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has various biochemical and physiological effects. These include the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its relatively simple synthesis method. This compound is also stable and can be easily stored. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the potential applications of this compound.
Future Directions
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer and neurological disorders.
3. Exploration of the potential use of this compound as a tool for studying various signaling pathways.
4. Development of new derivatives of this compound with improved pharmacological properties.
5. Investigation of the safety and toxicity of this compound in vivo.
In conclusion, N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound with potential applications in various scientific fields. While there is still much to learn about this compound, its stability and simple synthesis method make it an attractive candidate for further study.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-24-12-3-4-14(25-2)13(9-12)19-15(23)10-26-17-20-16(21-22-17)11-5-7-18-8-6-11/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYKOUUCUDPGTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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